2,3',4,4'-Tetrabromobiphenyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84303-45-7 |
|---|---|
Molecular Formula |
C12H6Br4 |
Molecular Weight |
469.79 g/mol |
IUPAC Name |
1,2-dibromo-4-(2,4-dibromophenyl)benzene |
InChI |
InChI=1S/C12H6Br4/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6H |
InChI Key |
CGYRDNFKEDHHMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Br)Br)Br)Br |
Origin of Product |
United States |
Synthesis and Characterization Methodologies for 2,3 ,4,4 Tetrabromobiphenyl
Synthetic Routes for 2,3',4,4'-Tetrabromobiphenyl
The synthesis of asymmetrically substituted biphenyls like this compound often requires multi-step strategies to control the regioselectivity of the bromination and the coupling of the two aromatic rings. Common methods include transition-metal-catalyzed cross-coupling reactions.
One plausible and effective approach for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. thermofisher.comnih.gov For the synthesis of this compound, this could involve the reaction between 3,4-dibromophenylboronic acid and 1-iodo-2,4-dibromobenzene. The choice of an iodide as the leaving group on one of the rings enhances the reactivity in the coupling reaction.
Reaction Scheme:
(3,4-dibromophenyl)boronic acid + 1-iodo-2,4-dibromobenzene --(Pd catalyst, base)--> this compound
Another established method for creating the biphenyl (B1667301) linkage is the Ullmann condensation . chemicalbook.comresearchgate.net This reaction typically involves the copper-promoted coupling of two aryl halides. researchgate.net To synthesize this compound, a mixed Ullmann reaction could be attempted between 1,2,4-tribromobenzene (B129733) and 4-bromophenylboronic acid, though controlling the desired cross-coupling over homo-coupling can be challenging.
Historically, the synthesis of biphenyls has also been achieved through reactions involving diazonium salts . nih.gov For instance, the diazotization of an appropriately substituted aniline (B41778) followed by a Gomberg-Bachmann reaction with a suitable aromatic partner could be a potential, albeit less common, route.
The direct bromination of biphenyl is generally not a suitable method for producing a specific congener like this compound due to the formation of a complex mixture of isomers. ncats.io
Advanced Purification Techniques for Congener Isolation
The crude product from the synthesis of this compound will likely contain unreacted starting materials, homo-coupled byproducts, and potentially other isomeric tetrabromobiphenyls. Therefore, a multi-step purification process is necessary to isolate the desired congener with high purity.
Recrystallization is often the first step to remove the bulk of impurities. The choice of solvent is critical and is determined empirically. A common technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, which promotes the crystallization of the major, less soluble component.
Adsorption column chromatography is a widely used technique for the separation of PBB congeners. thermofisher.com Alumina (B75360) and silica (B1680970) gel are common stationary phases. A non-polar solvent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like dichloromethane, is typically used to elute the compounds from the column based on their polarity. Less polar compounds will elute first.
For the separation of highly similar isomers, reversed-phase chromatography is often more effective. thermofisher.com This technique utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). In this case, more polar compounds elute earlier. High-performance liquid chromatography (HPLC) in a reversed-phase mode is a powerful tool for the final purification and isolation of individual PBB congeners. chemicalbook.com
A study on the purification of PBB congeners from a commercial mixture successfully employed a combination of preferential acetone (B3395972) solubilization, repeated recrystallization, alumina adsorption column chromatography, and reversed-phase Lipidex-500 column chromatography. thermofisher.com Another approach involves the separation of brominated biphenyls by dissolving the mixture in an organic solvent at an elevated temperature, followed by gradual cooling to induce crystallization of the desired product.
Spectroscopic and Chromatographic Confirmation of Molecular Structure and Purity
Once purified, the identity and purity of this compound must be confirmed using a combination of spectroscopic and chromatographic methods.
Gas Chromatography (GC) coupled with a suitable detector, such as an electron capture detector (ECD) or a mass spectrometer (MS), is the standard technique for analyzing PBBs. thermofisher.com The retention time of the purified compound on a specific GC column can be compared to that of a known standard. GC-MS provides both chromatographic separation and mass spectral data, which is invaluable for structural confirmation. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of four bromine atoms (with isotopes 79Br and 81Br in nearly equal abundance).
High-Performance Liquid Chromatography (HPLC) can also be used to assess the purity of the isolated compound. scielo.br A single, sharp peak in the chromatogram is indicative of a pure substance.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for unambiguous structure elucidation.
¹H NMR spectroscopy provides information about the number and chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the six aromatic protons, with coupling patterns that can be used to confirm the substitution pattern on the two biphenyl rings.
¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule. For this compound, 12 distinct signals would be expected in the aromatic region of the spectrum, with the chemical shifts of the carbon atoms directly attached to bromine being significantly affected.
Mass Spectrometry (MS) , in addition to its use in GC-MS, can be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule.
Below is a table summarizing the expected analytical data for this compound.
| Analytical Technique | Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A specific retention time and a mass spectrum showing the molecular ion cluster with the characteristic isotopic pattern for four bromine atoms. |
| High-Performance Liquid Chromatography (HPLC) | A single peak indicating high purity when analyzed using a suitable column and mobile phase. scielo.br |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | A complex multiplet pattern in the aromatic region corresponding to the six protons on the biphenyl core. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Twelve distinct signals in the aromatic region, with carbons bonded to bromine appearing at characteristic chemical shifts. |
| High-Resolution Mass Spectrometry (HRMS) | An exact mass measurement corresponding to the molecular formula C₁₂H₆Br₄. |
Environmental Occurrence and Distribution of Polybrominated Biphenyls with Specific Reference to Tetrabromobiphenyl Congeners
Presence in Environmental Matrices
Polybrominated biphenyls are hydrophobic and lipophilic, leading to their strong adsorption to soils and sediments. nih.gov Their persistence means they are not easily broken down by natural processes. nih.gov
Soil and Sediment Contamination
Once introduced into the environment, PBBs tend to bind strongly to soil and sediment particles. nih.gov This characteristic limits their mobility in some respects but also leads to their long-term presence in these matrices. The primary historical event leading to significant soil contamination with PBBs was the 1973 Michigan incident, where a PBB-based fire retardant, FireMaster®, was accidentally mixed with livestock feed. nih.govumich.edumichigan.gov This incident resulted in the widespread contamination of farms. nih.govmichigan.gov
Commercial PBB mixtures, such as FireMaster® BP-6, were composed of various congeners, with hexabromobiphenyl being the most abundant. However, these mixtures also contained a smaller percentage of other congeners, including tetrabromobiphenyls. cdc.gov Consequently, areas contaminated with these commercial products are expected to contain 2,3',4,4'-Tetrabromobiphenyl, though likely at lower concentrations than the major congeners.
Aquatic Systems
The hydrophobic nature of PBBs means they have low solubility in water. nih.gov However, they can enter aquatic systems through runoff from contaminated soils, atmospheric deposition, and industrial effluents. In aquatic environments, PBBs are predominantly found in sediments and suspended particulate matter. nih.gov They can also be detected in the water column, although typically at very low concentrations.
Aquatic organisms can accumulate PBBs from their environment, leading to bioaccumulation in the food web. nih.gov While specific data on the concentration of this compound in various aquatic species is limited, the general behavior of PBBs suggests its potential presence in aquatic biota, particularly in areas with historical PBB contamination.
Historical and Current Sources of PBB Release
The primary historical source of PBB release into the environment was their production and use as flame retardants in various industrial and consumer products. umich.edu This included plastics for electronic equipment, textiles, and polyurethane foams. cdc.gov
The most significant and well-documented release of PBBs was the Michigan contamination incident in 1973. nih.govumich.edumichigan.gov This event led to the contamination of meat, milk, and eggs, and subsequently, the widespread exposure of the human population and the environment in the region. nih.govnih.gov The disposal of contaminated animal carcasses and agricultural products further contributed to environmental contamination. michigan.gov
Although the production of PBBs was banned in the United States in 1976, they can still be released from old products containing these compounds that are in use or have been disposed of in landfills. capes.gov.br The incineration of materials containing PBBs can also lead to their release into the atmosphere. nih.gov
Detection Patterns of Tetrabromobiphenyl Congeners in Environmental Samples
The detection of PBB congeners in environmental samples is typically carried out using advanced analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS). nih.gov The congener profile in environmental samples can differ from that of the original commercial mixtures due to processes like selective partitioning, chemical transformation, and bioaccumulation. nih.gov
While specific and comprehensive data on the detection patterns of this compound are scarce in publicly available literature, it is known to be a component of certain commercial PBB mixtures. For instance, the commercial product FireMaster® BP-6 contained approximately 2% tetrabromobiphenyl. cdc.gov Therefore, in areas impacted by these mixtures, this congener is expected to be present.
The analysis of environmental samples often reveals a complex mixture of PBB congeners. The relative abundance of each congener can provide insights into the original source of contamination and the environmental fate and transport processes that have occurred.
Environmental Fate and Transport Dynamics of Polybrominated Biphenyls Relevant to Tetrabromobiphenyl Congeners
Persistence and Degradation Pathways of PBBs
Polybrominated biphenyls are known for their resistance to degradation, which contributes to their persistence in the environment. mdpi.com Their degradation in the environment is a slow process and occurs primarily through photolytic and biotic debromination, as well as thermal transformation. mdpi.comnih.gov
Photolytic and Biotic Debromination Processes
Photolytic degradation, driven by light energy, is a significant pathway for the breakdown of PBBs in the environment. mdpi.com This process involves the cleavage of carbon-bromine (C-Br) bonds. mdpi.comnih.gov Studies on various PBB congeners have shown that the position of the bromine atoms on the biphenyl (B1667301) rings influences the rate and order of debromination. mdpi.comnih.gov For instance, research on PBB-153 indicated a debromination sequence of ortho, meta, and then para positions. mdpi.com In contrast, for PBB-29, the photolytic debromination order was found to be para, ortho, and then meta. mdpi.com This suggests that the debromination sequence is not solely based on the bromine position but on the specific arrangement of bromine atoms on the biphenyl structure. nih.gov Reductive debromination tends to occur preferentially on the benzene (B151609) ring with the highest number of bromine substituents. nih.gov
Anaerobic microorganisms also play a role in the degradation of PBBs through reductive debromination. mdpi.com Similar to photolysis, microbial degradation can be influenced by factors such as molecular orientation and bioavailability. mdpi.com
Thermal Transformation Products of PBBs
Thermal processes, such as uncontrolled burning and incineration of waste containing PBBs, can lead to their transformation into other hazardous substances. mdpi.comaaqr.org The combustion of PBBs can result in the formation of polybrominated dibenzofurans (PBDFs), which are considered to be more toxic than their parent PBB compounds. mdpi.com The thermal decomposition of materials containing brominated flame retardants, including PBBs, can involve the release of hydrogen bromide (HBr), fission of the molecular structure, and the generation of other brominated compounds. researchgate.net The temperature is a key factor controlling the thermal degradation process. researchgate.netresearchgate.net
Environmental Partitioning and Mobility
The movement and distribution of PBBs in the environment are governed by their physicochemical properties, particularly their hydrophobicity. Due to their low water solubility and high octanol-water partition coefficient (Kow), PBBs have a strong tendency to adsorb to soil and sediment particles. oakland.edu This partitioning behavior affects their mobility and bioavailability in the environment.
Dissolved organic matter (DOM) in porewaters can influence the partitioning and transport of hydrophobic organic chemicals like PBBs. oakland.edu The interaction with DOM can enhance the apparent solubility of PBBs in water, potentially increasing their mobility. oakland.edu The nature and concentration of DOM, as well as the physical-chemical properties of the environment such as the presence of oxygen, can affect the extent of this partitioning. oakland.edu
Bioaccumulation and Bioconcentration Potential within Ecological Systems
A significant concern with PBBs is their potential to bioaccumulate in living organisms and biomagnify through food webs. mdpi.comsfu.ca Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that in its surrounding environment, including water and diet. sfu.ca
Bioconcentration Factors Across Trophic Levels
The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the water. High BCF values indicate a strong potential for bioaccumulation. Studies on related brominated compounds, such as polybrominated diphenyl ethers (PBDEs), have shown BCFs for tetrabrominated congeners to be significant, indicating a high bioaccumulative potential. mdpi.com For instance, research on tetrabromobisphenol A (TBBPA) in various fish species reported BCFs ranging from 9.56 to 22.64. nih.gov
The trophic magnification factor (TMF) is used to describe the increase in the concentration of a substance with each increasing trophic level in a food web. TMF values greater than 1 indicate that the chemical is biomagnifying. nih.gov Studies on persistent organic pollutants in estuaries have shown that biomagnification can be more significant in marine parts of the estuary. vliz.be
Table 1: Illustrative Bioconcentration Factors (BCFs) for Tetrabrominated Compounds
| Species | Compound | BCF Value | Reference |
| Marine Rotifers (Brachionus plicatilis) | BDE-47 | High | mdpi.com |
| Various Fish Species | TBBPA | 9.56 - 22.64 | nih.gov |
| Aquatic Organisms | BDE-47 | High | nih.gov |
This table is for illustrative purposes and includes data for structurally related tetrabrominated compounds to infer the potential behavior of 2,3',4,4'-Tetrabromobiphenyl.
Factors Influencing Bioaccumulation
Several factors can influence the bioaccumulation of PBBs in organisms. api.org These include:
Lipid Content: Due to their lipophilic ("fat-loving") nature, PBBs tend to accumulate in the fatty tissues of organisms. vliz.be Therefore, organisms with higher lipid content may exhibit higher concentrations of these compounds.
Trophic Position: Organisms at higher trophic levels in the food web generally exhibit higher concentrations of PBBs due to the consumption of contaminated prey. vliz.benih.gov
Metabolism: The ability of an organism to metabolize and eliminate PBBs can significantly affect their bioaccumulation. nih.gov Some organisms may be able to transform PBBs into more water-soluble forms that can be more easily excreted.
Environmental Factors: The bioavailability of PBBs in the environment, influenced by factors like sediment composition and dissolved organic matter, can impact their uptake by organisms. oakland.eduvliz.be
Species-Specific Differences: Different species have varying abilities to take up, metabolize, and eliminate contaminants, leading to differences in bioaccumulation levels even within the same environment. nih.gov
Long-Range Environmental Transport Mechanisms for PBBs
Polybrominated biphenyls (PBBs), including congeners such as this compound, are synthetic organic compounds recognized for their environmental persistence. t3db.canih.gov Their chemical stability and resistance to degradation contribute to their ability to be transported over vast distances from their original points of release. nih.gov The long-range environmental transport of these substances is a complex process governed by their physicochemical properties and interactions with various environmental compartments.
PBBs are classified as semi-volatile organic compounds. This characteristic is central to their capacity for long-range transport. Despite having relatively low vapor pressures, they can volatilize from soil and water surfaces into the atmosphere. envirocomp.com Once in the atmosphere, they can be transported with air currents over thousands of kilometers. The tendency of these chemicals to partition between environmental media—such as air, water, soil, and biota—allows them to reach remote regions far from industrial or agricultural sources. envirocomp.com
The primary mechanism for the long-range transport of PBBs is atmospheric cycling. This process involves a repeated sequence of volatilization from surfaces (soil and water), atmospheric transport, and subsequent deposition back to terrestrial or aquatic environments. Deposition can occur through dry deposition (particle settling) or wet deposition (scavenging by rain, snow, or fog). Because PBBs are persistent, this cycle can repeat multiple times, a phenomenon often referred to as the "grasshopper effect," leading to their progressive migration towards colder regions like the Arctic. envirocomp.com
The potential for a chemical to undergo long-range transport is often evaluated by its atmospheric residence time. envirocomp.com Compounds with longer atmospheric half-lives have a greater potential for transport over long distances. envirocomp.com The persistence of PBBs against degradation pathways such as photodegradation and microbial breakdown ensures they remain in the environment long enough for this transport to occur. nih.govnih.gov Due to their persistence and potential for bioconcentration, certain PBBs like hexabromobiphenyl (PBB-153) and decabromobiphenyl (B1669990) (PBB-209) have been detected in environmental media and organisms in remote locations, leading to their prohibition under international conventions. nih.gov
The environmental behavior of PBBs is dictated by key physicochemical properties. A high octanol-water partition coefficient (Log Kow) indicates a tendency to partition into organic matter, including soil organic carbon and lipids in organisms, while a low water solubility limits their removal by precipitation.
Table 1: Physicochemical Properties Influencing the Environmental Transport of Representative PBBs
This table presents data for PBBs to illustrate the properties relevant to the transport of tetrabromobiphenyl congeners. Specific experimental data for this compound are often limited.
| Property | Hexabromobiphenyl | Octabromobiphenyl | Decabromobiphenyl | Relevance to Long-Range Transport |
| Molecular Formula | C12H4Br6 | C12H2Br8 | C12Br10 | Influences molecular weight and related properties. |
| Log Kow (Octanol-Water Partition Coefficient) | 6.39 - 8.09 | 8.58 (estimated) | 9.10 (estimated) | High values indicate a strong affinity for organic matter (soil, sediment, biota), facilitating bioaccumulation and persistence. cdc.gov |
| Vapor Pressure @ 25°C (mmHg) | 5.2 x 10⁻⁸ | 7 x 10⁻¹¹ | No data | Low volatility, but sufficient for slow partitioning into the atmosphere, enabling atmospheric transport. cdc.gov |
| Henry's Law Constant (atm-m³/mol) | 1.38 x 10⁻⁶ - 3.9 x 10⁻⁶ | No data | 5.7 x 10⁻³ | Indicates the tendency of a chemical to partition between air and water, affecting its atmospheric residence time. cdc.gov |
Data sourced from the Toxicological Profile for Polybrominated Biphenyls. cdc.gov
Table 2: Key Mechanisms of Long-Range Environmental Transport for PBBs
| Transport Mechanism | Description | Environmental Factors |
| Atmospheric Transport | Movement of gaseous or particle-bound PBBs via wind currents. envirocomp.com | Wind patterns, atmospheric stability, temperature. |
| "Grasshopper Effect" / Global Distillation | Cyclical process of volatilization in warmer regions and deposition in colder regions, leading to accumulation in polar areas. envirocomp.com | Temperature gradients, persistence of the compound. |
| Oceanic Transport | Transport via ocean currents, with PBBs dissolved in water or sorbed to suspended particulate matter. | Ocean current systems, particle settling rates. |
| Biotic Transport | Movement of PBBs through the food web via migratory species (e.g., birds, marine mammals) that have bioaccumulated the compounds. | Bioaccumulation potential (high Log Kow), migratory routes. |
Mechanistic Toxicology of 2,3 ,4,4 Tetrabromobiphenyl and Analogous Pbbs
Aryl Hydrocarbon Receptor (AhR) Activation by 2,3',4,4'-Tetrabromobiphenyl (BB 66)
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many environmental pollutants, including halogenated aromatic hydrocarbons. nih.govnih.gov The unliganded AhR resides in the cytoplasm as part of a protein complex. nih.govnih.gov Upon binding a ligand, the receptor complex translocates into the nucleus, dissociates from its chaperone proteins, and forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov This activated AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), initiating the transcription of a battery of target genes. nih.gov
A primary and well-characterized consequence of AhR activation is the induction of drug-metabolizing enzymes, particularly members of the Cytochrome P450 superfamily, such as CYP1A1 and CYP1A2. nih.govnih.gov The induction of these enzymes is a hallmark of exposure to AhR agonists. nih.gov For instance, the related compound 3,3',4,4',5-pentachlorobiphenyl (B1202525) is a known AhR agonist that causes concentration- and time-dependent increases in CYP1A1 mRNA and protein levels in primary rat hepatocytes. nih.gov Similarly, exposure to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a structurally similar brominated flame retardant, has been shown to activate the AhR, leading to altered expression of its downstream targets, CYP1A1 and CYP1B1. researchgate.netdoaj.org This activation of the AhR signaling pathway is a critical event, as the resulting induction of P450 enzymes can lead to the metabolic activation of other xenobiotics or the generation of reactive oxygen species, contributing to cellular damage.
The induction of CYP1A1 by AhR agonists can exhibit a switch-like, all-or-none response in individual cells, where hepatocytes appear to be either fully induced or not at all. nih.gov This suggests a complex regulatory circuit governing the cellular response to these compounds.
The ability of a PBB congener to activate the AhR is strongly dependent on its molecular structure. The most potent AhR agonists, such as TCDD and coplanar PCBs/PBBs, are typically planar molecules, allowing them to fit within the ligand-binding pocket of the AhR. nih.govnih.gov The presence of halogen atoms in the lateral positions (i.e., meta and para positions) and a lack of substitutions in the ortho positions contribute to a planar, "dioxin-like" conformation and high-affinity binding.
This compound (BB 66) possesses one bromine atom in an ortho position (position 2), which forces a non-planar conformation due to steric hindrance, preventing free rotation around the biphenyl (B1667301) bond. This non-coplanarity generally results in a significantly lower binding affinity for the AhR compared to its coplanar counterparts like 3,3',4,4'-Tetrabromobiphenyl. nih.gov While not potent "dioxin-like" compounds, non-coplanar congeners can still elicit biological effects, although often through different or less potent AhR-mediated pathways. Modeling studies of the AhR ligand-binding domain have identified key residues that control ligand preference based on molecular shape and hydrogen bonding potential, confirming the importance of a planar structure for high-affinity binding. nih.govnih.govresearchgate.net
Table 1: Structure-Activity Relationship for AhR Activation by PBB Congeners
| PBB Congener | Structure | Coplanarity | Expected AhR Binding Affinity |
| 3,3',4,4'-Tetrabromobiphenyl (BB 77) | No ortho-substituents | Planar (Dioxin-like) | High |
| This compound (BB 66) | One ortho-substituent | Non-planar | Low to Moderate |
| 2,2',4,4'-Tetrabromobiphenyl (BDE-47)* | Two ortho-substituents | Non-planar | Very Low |
| 2,2',5,5'-Tetrabromobiphenyl (BB 52) | Two ortho-substituents | Non-planar | Very Low |
| Note: BDE-47 is a polybrominated diphenyl ether (PBDE), included for structural comparison. |
Alterations in Endocrine System Pathways (Mechanistic Insights)
PBBs and related halogenated compounds are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. msdvetmanual.comresearchgate.net A primary target is the thyroid hormone system. cdc.gov Studies on populations with high PBB exposure have linked the chemical to thyroid dysfunction. aging-us.com Mechanistic studies with related compounds provide insight into these effects. For example, dietary exposure to BDE-47 can lead to a decrease in plasma thyroxine (T4) levels. nih.govresearchgate.net This hormonal disruption is often accompanied by compensatory changes in the expression of thyroid hormone-regulated genes in the pituitary gland and the brain. nih.govresearchgate.net
The mechanisms underlying this thyroid disruption are multifaceted. Some PBB metabolites, particularly hydroxylated PBBs (OH-PBBs), can bind to thyroid hormone transport proteins, such as transthyretin (TTR), with high affinity. nih.gov This can displace T4 from TTR, making it more susceptible to metabolism and excretion, thereby lowering circulating T4 levels. Furthermore, PBBs can induce the activity of enzymes like type-I deiodinase, which is involved in the metabolism of thyroid hormones, further contributing to hormonal imbalance. nih.gov In addition to the thyroid system, PBBs have been shown to interfere with androgen-induced transcriptional activation and hormone binding. endocrinedisruption.org
Cellular and Biochemical Response Mechanisms (e.g., Oxidative Stress, Cell Cycle Regulation)
Exposure to PBBs can trigger a range of adverse cellular and biochemical responses. One of the key mechanisms is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govresearchgate.net The metabolism of PBBs via cytochrome P450 enzymes can lead to the formation of ROS. Exposure to related compounds like BDE-47 has been shown to elevate intracellular ROS levels, which can cause damage to lipids, proteins, and DNA. researchgate.netdoaj.org Studies on other brominated compounds, such as 3,3′,5,5′-tetrabromobiphenyl (BB-80), also demonstrate the induction of oxidative stress, leading to increased lipid peroxidation. mdpi.com
In addition to oxidative stress, PBBs can affect cell cycle regulation. Research on BDE-47 has shown that it can cause cell cycle arrest, inhibiting cell proliferation. researchgate.netdoaj.org This effect may be linked to the activation of specific signaling pathways, such as the p38 MAPK pathway, and the induction of inflammatory responses through mechanisms like the NLRP3 inflammasome. researchgate.netdoaj.org Studies in human populations exposed to PBBs have also found that these chemicals can impact pathways involved in cell cycle regulation. nih.gov
Comparative Mechanistic Investigations with Other Halogenated Aromatic Hydrocarbons
The toxicological mechanisms of this compound are best understood in the context of other halogenated aromatic hydrocarbons (HAHs). msdvetmanual.comnih.gov HAHs are broadly categorized based on their structure and primary mechanism of action, particularly their ability to bind the AhR. nih.gov
Dioxin-like (Coplanar) HAHs: This group includes TCDD, coplanar PCBs (e.g., PCB 126), and coplanar PBBs (e.g., 3,3',4,4'-Tetrabromobiphenyl). Their planar structure allows for high-affinity binding to the AhR, making them potent inducers of CYP1A1 and other "dioxin-like" toxicities. nih.govnih.gov Their toxic effects are almost exclusively mediated through the AhR pathway. nih.gov
Non-Dioxin-like (Non-coplanar) HAHs: This group includes PBBs and PCBs with multiple ortho-substituents, which force a non-planar conformation. This compound fits within this category, albeit as a mono-ortho-substituted congener with intermediate properties. These compounds are generally weak AhR agonists. nih.gov Their toxicity can be mediated by non-AhR pathways, such as disruption of intracellular signaling, calcium homeostasis, and neurotoxicity, which are not characteristic of dioxin-like compounds. For example, some non-coplanar congeners are potent activators of the constitutive androstane (B1237026) receptor (CAR) or the pregnane (B1235032) X receptor (PXR), leading to the induction of different cytochrome P450 enzymes like CYP2B and CYP3A. nih.gov
Polybrominated Diphenyl Ethers (PBDEs): Compounds like BDE-47 are structurally similar to PBBs but contain an ether linkage. nih.gov They are also non-coplanar and generally poor AhR ligands. nih.gov However, they are well-known endocrine disruptors, particularly affecting the thyroid hormone axis, and can induce oxidative stress and neurotoxicity. nih.govnih.govnih.gov Technical mixtures of PBDEs, like those of PBBs, can be contaminated with brominated dibenzofurans, which are potent AhR agonists and contribute to the mixture's dioxin-like toxicity. nih.gov
Table 2: Comparative Mechanistic Overview of Halogenated Aromatic Hydrocarbons
| Feature | This compound (BB 66) | Dioxin-like PBBs/PCBs (e.g., BB 77) | Non-Dioxin-like PBDEs (e.g., BDE-47) | TCDD (Dioxin) |
| Structure | Mono-ortho substituted, non-planar | Non-ortho substituted, planar | Di-ortho substituted, non-planar | Planar |
| Primary Mechanism | Mixed; Weak AhR activation, other pathways | Potent AhR activation | Endocrine disruption, oxidative stress | Potent AhR activation |
| CYP Induction | Likely weak CYP1A, potential for others | Strong CYP1A1/1A2 | Weak CYP1A, potential for CYP2B/3A | Strong CYP1A1/1A2 |
| Thyroid Disruption | Yes (inferred from class) | Yes | Yes | Yes |
| Epigenetic Effects | Yes (inferred from class) | Yes | Yes | Yes |
Structure-Activity Relationships for Metabolic Pathways
The metabolic fate of this compound, a member of the polybrominated biphenyl (PBB) class of compounds, is intricately linked to its chemical structure. The pattern of bromine substitution on the biphenyl rings governs the molecule's susceptibility to enzymatic attack, primarily by the cytochrome P-450 (CYP) monooxygenase system. Understanding these structure-activity relationships is crucial for predicting the biotransformation and potential toxicity of this and other PBB congeners.
The metabolism of PBBs is largely dependent on the presence of unsubstituted carbon atoms on the biphenyl nucleus, which serve as sites for oxidative metabolism. The position of these unsubstituted sites, particularly their relationship to the biphenyl bridge and existing bromine substituents, dictates the rate and products of metabolism.
Influence of Bromine Substitution Pattern
Research on various PBB congeners has established clear structure-activity relationships for their metabolism. The presence of adjacent, unsubstituted carbon atoms, especially in the meta and para positions, is a key determinant for metabolic turnover.
In vitro studies using rat liver microsomes have demonstrated that the rate of metabolism of PBB congeners is highly dependent on the specific cytochrome P-450 isozymes induced. nih.gov Pretreatment of rats with 3-methylcholanthrene (B14862) (MC), an inducer of CYP1A isozymes, enhanced the metabolism of PBB congeners that possess adjacent non-halogenated ortho and meta carbons. nih.gov Conversely, pretreatment with phenobarbital (B1680315) (PB), an inducer of CYP2B isozymes, increased the metabolism of congeners with adjacent non-halogenated meta and para carbons. nih.gov
For this compound, the substitution pattern presents a mix of features that influence its metabolic profile. The 2,3',4,4'-substitution pattern means that one ring has bromine atoms at positions 2, 3, and 4, while the other ring has a bromine at position 4'. This leaves several unsubstituted positions that could potentially be sites of metabolic attack.
Role of Cytochrome P-450 Isozymes
The specific cytochrome P-450 isozymes involved play a critical role in the regioselective metabolism of PBBs. Studies on analogous compounds provide insight into the likely metabolic pathways for this compound. For instance, the metabolism of 3,4,3',4'-tetrabromobiphenyl has been shown to be mediated by the 3-methylcholanthrene-inducible isozyme, P-450 beta NF-B. nih.gov Given the structural similarities, it is plausible that similar isozymes are involved in the metabolism of this compound.
The table below summarizes the metabolic rates of various PBB congeners in relation to their substitution patterns and the inducing agent for cytochrome P-450. This data illustrates the critical role of structure in determining the metabolic fate of these compounds.
| PBB Congener | Inducing Agent | Relative Metabolic Rate | Key Structural Feature for Metabolism |
| 4,4'-Dibromobiphenyl | 3-Methylcholanthrene | Fastest | Adjacent non-halogenated ortho and meta carbons |
| 3,4,4'-Tribromobiphenyl | 3-Methylcholanthrene | High | Adjacent non-halogenated ortho and meta carbons |
| 3,4,3',4'-Tetrabromobiphenyl | 3-Methylcholanthrene | Moderate | Adjacent non-halogenated ortho and meta carbons |
| 2,2'-Dibromobiphenyl | Phenobarbital | Fastest | Adjacent non-halogenated meta and para carbons |
| 2,4,2',5'-Tetrabromobiphenyl | Phenobarbital | High | Adjacent non-halogenated meta and para carbons |
| 2,5,2',5'-Tetrabromobiphenyl | Phenobarbital | Moderate | Adjacent non-halogenated meta and para carbons |
Data derived from in vitro studies with rat liver microsomes. nih.gov
Predicted Metabolic Pathways for this compound
Based on the established structure-activity relationships for PBBs, the primary metabolic pathway for this compound is expected to be hydroxylation, catalyzed by cytochrome P-450 monooxygenases. The most likely sites for hydroxylation would be the unsubstituted carbon atoms. The presence of a bromine atom at the para position (4 and 4') on both rings suggests that hydroxylation at these positions is blocked. Therefore, metabolism would likely occur at the available ortho or meta positions on either ring.
Further metabolism of the resulting hydroxylated metabolites can occur through conjugation with glucuronic acid or sulfate (B86663), which increases their water solubility and facilitates their excretion from the body.
It is important to note that increasing bromine substitution generally hinders metabolism. nih.gov Highly brominated congeners are more resistant to metabolic breakdown and tend to persist in the body for longer periods. The degree of planarity of the biphenyl rings, which is influenced by the number of ortho substituents, also affects how the molecule interacts with metabolic enzymes. cdc.gov
Advanced Analytical Methodologies for the Determination of Polybrominated Biphenyls, Including 2,3 ,4,4 Tetrabromobiphenyl
Sample Preparation and Extraction Protocols for Complex Matrices
The analysis of PBBs in complex matrices such as serum, milk, feces, and tissue is a significant challenge due to the low concentrations of the analytes and the high potential for matrix interference. nih.gov Effective sample preparation is therefore a critical first step to isolate and concentrate the target compounds before instrumental analysis. nih.govchromatographyonline.com
Commonly employed extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). websiteonline.cnnih.gov For biological samples like plasma, milk, and bile, a rapid method involves extraction with a mixture of diethyl and petroleum ethers. researchgate.net This is often followed by a cleanup step using miniaturized columns packed with materials like Florisil, silica (B1680970) gel, and sodium sulfate (B86663) to remove co-extracted lipids and other interferences. researchgate.net For the analysis of brominated compounds like tetrabromobisphenol A (TBBPA) in human serum, a protocol utilizing consecutive SPE steps on both reversed-phase and normal-phase cartridges has been successfully developed to purify and concentrate the analyte. nih.gov
Modern approaches like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and various microextraction techniques are also being adapted for the analysis of persistent organic pollutants in complex samples. researchgate.net These methods aim to reduce solvent consumption and sample handling time while maintaining high recovery and reproducibility. nih.gov
Table 1: Overview of Sample Preparation Techniques for PBBs
| Technique | Principle | Common Matrices | Advantages | Disadvantages |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. websiteonline.cn | Plasma, Serum, Water | Simple, well-established. | Can be labor-intensive, requires large solvent volumes, potential for emulsion formation. websiteonline.cn |
| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by selective elution. nih.gov | Human Serum, Water, Milk | High selectivity, good concentration factor, potential for automation. nih.gov | Can be more expensive, method development can be complex. |
| Miniaturized Column Cleanup | Use of small columns with adsorbents like Florisil or silica gel to remove interferences. researchgate.net | Biological Extracts (Plasma, Feces, Milk) | Reduces background and cross-contamination, compatible with small sample volumes. researchgate.net | May require multiple steps for complex matrices. |
Advanced Chromatographic Separation Techniques for PBB Congeners
Due to the existence of 209 possible PBB congeners, which often have very similar physicochemical properties, high-resolution chromatographic separation is essential for accurate quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed. nih.gov
GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for PBB analysis. However, a significant challenge is the high elution temperatures (often >200 °C) required to volatilize these high-molecular-weight, brominated compounds. nilu.no These high temperatures can pose problems for the stability of certain chiral stationary phases used for enantioselective separation. nih.govnilu.no
Reversed-phase HPLC has also been effectively used for the separation of PBBs. For instance, the technical mixture Firemaster BP-6 has been fractionated using HPLC on serially coupled octadecylsilane (B103800) columns. nih.gov Other chromatographic techniques, such as alumina (B75360) adsorption column chromatography and reversed-phase Lipidex-5000 column chromatography, have also been utilized to purify and separate PBB congeners from commercial mixtures. nih.gov
The choice of chromatographic column is critical for resolving the complex mixtures of PBB congeners. In gas chromatography, the use of high-resolution capillary columns is standard. However, co-elution of isomers remains a significant challenge. mdpi.com For example, even with columns of high separation power, numerous PCB isomers are known to co-elute, a problem that is mirrored in PBB analysis. mdpi.com
For HPLC, octadecylsilane (C18) columns are commonly used for reversed-phase separations. nih.govnih.gov The separation of structurally similar congeners that cannot be resolved by other methods like alumina chromatography has been demonstrated using reversed-phase Lipidex-5000 chromatography. nih.gov For the particularly demanding task of separating atropisomers (axially chiral PBBs), specialized chiral stationary phases are required. Permethylated β-cyclodextrin on a silica support has been used in HPLC to separate several PBB atropisomers. nih.gov
Table 2: Chromatographic Columns for PBB Separation
| Chromatography Type | Column Type | Application | Reference |
|---|---|---|---|
| HPLC | Serially Coupled Octadecylsilane (C18) | Isolation of PBBs from technical mixtures. | nih.gov |
| HPLC | Permethylated β-cyclodextrin on silica | Enantioselective separation of atropisomeric PBBs. | nih.gov |
| Column Chromatography | Alumina Adsorption | Fractionation and purification of PBB congeners. | nih.gov |
| Column Chromatography | Reversed-phase Lipidex-5000 | Separation of highly structurally similar PBB congeners. | nih.gov |
| GC | Heptakis(6-O-tert.-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin in OV 1701 | Enantiomer separation of specific PBB congeners. | nih.gov |
Strategies for Congener-Specific Quantification of PBBs
Polybrominated biphenyls consist of 209 possible individual compounds, known as congeners, which differ by the number and position of bromine atoms on the biphenyl (B1667301) rings. cdc.gov Since the physical, chemical, and toxicological properties can vary significantly between congeners, analytical methods that can separate and quantify individual PBBs are essential. cdc.govnih.gov 2,3',4,4'-Tetrabromobiphenyl (PBB 52) is one of 42 possible tetrabromobiphenyl congeners. cdc.gov
Congener-specific quantification is almost exclusively performed using high-resolution gas chromatography (HRGC) coupled to a mass spectrometer (MS). The strategy involves several key steps:
High-Resolution Chromatographic Separation: A high-resolution capillary column, typically with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), is used to separate the PBB congeners from each other and from other co-extracted compounds. The long column length and slow temperature programming are optimized to achieve the best possible separation of these structurally similar isomers.
Mass Spectrometric Detection: Mass spectrometry is the preferred detection method due to its sensitivity and selectivity. Both high-resolution mass spectrometry (HRMS) and low-resolution mass spectrometry (LRMS), often in selected ion monitoring (SIM) mode, are used. NICI is a common ionization mode for its sensitivity to halogenated compounds.
Isotope Dilution: A highly accurate quantification strategy involves the use of isotopically labeled internal standards, most commonly ¹³C-labeled PBB congeners. A known amount of a ¹³C-labeled analogue of the target analyte (e.g., ¹³C₁₂-2,3',4,4'-Tetrabromobiphenyl) is added to the sample at the beginning of the analytical procedure. This standard experiences the same extraction, cleanup, and instrumental analysis conditions as the native analyte. Quantification is based on the response ratio of the native congener to its labeled counterpart, which corrects for variations in recovery and instrumental response, leading to highly accurate and precise results.
Calibration: Multi-point calibration curves are generated using certified reference standards for the target PBB congeners. The response of the instrument to different concentrations of the standards is used to establish the relationship between signal intensity and concentration.
Table 1: Key Strategies for Congener-Specific PBB Quantification
| Strategy | Description | Purpose in PBB Analysis |
| High-Resolution Gas Chromatography (HRGC) | Utilizes long, narrow-bore capillary columns with specific stationary phases to achieve separation of complex mixtures. | Separates individual PBB congeners, such as this compound, from other isomers and matrix interferences. |
| Negative Chemical Ionization (NICI-MS) | A soft ionization MS technique that generates abundant negative ions for electrophilic compounds. | Enhances sensitivity and selectivity for brominated compounds, allowing for trace-level detection. |
| Isotope Dilution Mass Spectrometry (IDMS) | Involves adding a known amount of a stable isotope-labeled version of the analyte to the sample as an internal standard. | Provides the highest level of accuracy and precision by correcting for sample loss during preparation and for instrumental variability. |
| Selected Ion Monitoring (SIM) | A mass spectrometry mode where the instrument is set to detect only a few specific mass-to-charge ratios. | Increases sensitivity and reduces chemical noise by focusing only on the ions characteristic of the target PBB congeners. |
Quality Assurance and Quality Control in PBB Analysis
Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are fundamental for generating reliable and defensible data in the trace analysis of PBBs. epa.govresearchgate.net The entire analytical process, from sample collection to final data reporting, must be governed by a comprehensive QA program. standardmethods.org This ensures that the data meet defined standards of quality, integrity, and comparability. epa.gov
Key elements of a QA/QC program for PBB analysis include:
Method Blanks: A method blank, which is an analyte-free matrix (e.g., clean solvent or certified sand), is processed through the entire analytical procedure in the same manner as the samples. This is crucial for monitoring for potential contamination from solvents, reagents, glassware, and the laboratory environment, which is a significant risk in ubiquitous contaminant analysis. researchgate.net
Laboratory Control Samples (LCS): An LCS, also known as a laboratory-fortified blank or spiked blank, consists of a clean matrix spiked with a known concentration of the target PBB congeners. standardmethods.org It is analyzed with each batch of samples to monitor the accuracy and precision of the analytical method independent of matrix effects. standardmethods.org
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of target PBBs is added to a duplicate of an actual sample, which is then analyzed alongside the original. This helps to assess the effect of the sample matrix on the analytical method's performance, specifically its accuracy (recovery) and precision (reproducibility).
Certified Reference Materials (CRMs): When available, CRMs from reputable sources (e.g., NIST, IAEA) should be analyzed. These are materials with well-characterized concentrations of PBBs in a relevant matrix (e.g., fish tissue, sediment). Successful analysis of CRMs provides a strong validation of the entire analytical method.
Internal Standards: As mentioned in the quantification strategy, isotopically labeled internal standards are added to every sample, blank, and QC sample to correct for recovery losses during sample preparation and analysis.
Instrument Calibration: The mass spectrometer must be calibrated regularly with standard solutions to ensure its response is linear and accurate across the concentration range of interest. standardmethods.org Calibration verification standards are analyzed periodically to confirm the instrument remains in a calibrated state. standardmethods.org
Table 2: Essential Quality Assurance/Quality Control (QA/QC) Measures in PBB Analysis
| QA/QC Measure | Frequency | Acceptance Criteria | Purpose |
| Method Blank | One per analytical batch | Analyte concentration should be below the Method Detection Limit (MDL) or a small fraction (e.g., <10%) of the amount measured in samples. | To monitor for laboratory contamination. researchgate.net |
| Laboratory Control Sample (LCS) | One per analytical batch | Recovery of spiked analytes typically within 70-130% of the true value, with a relative percent difference (RPD) for duplicates <20-30%. | To assess method accuracy and precision independent of the sample matrix. standardmethods.org |
| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | One per 20 samples or per matrix type | Recovery and RPD limits are often wider than for LCS to account for matrix interference. | To evaluate the effect of the sample matrix on analytical performance. |
| ¹³C-Labeled Internal Standards | Added to every sample | Recovery typically within 40-130%. | To correct for analyte loss and variations in instrument response for each individual sample. |
| Calibration Verification | At the beginning and end of an analytical run, and after every 10-12 samples. | Response should be within ±15-25% of the initial calibration curve. | To ensure the instrument's continued calibration stability. standardmethods.org |
Current Research Gaps and Future Academic Directions for 2,3 ,4,4 Tetrabromobiphenyl Research
Elucidation of Specific Environmental Degradation Pathways for 2,3',4,4'-Tetrabromobiphenyl
The environmental persistence of this compound is a significant concern, yet the specific pathways governing its breakdown are not fully understood. PBBs are generally stable in the environment but can undergo photolytic debromination when exposed to ultraviolet light. epa.gov This process can lead to the formation of lower brominated congeners. nih.gov While microorganisms have been shown to be capable of debrominating PBBs, this process can be hindered by the presence of other organic co-contaminants, petroleum products, and heavy metals. nih.gov
Future research should focus on:
Identifying specific microbial species capable of degrading this compound under various environmental conditions (aerobic and anaerobic). For instance, studies on other brominated compounds like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) have identified bacteria such as Acetobacterium sp. and fungi like Phanerochaete chrysosporium as being capable of degradation. nih.govnih.gov
Characterizing the enzymatic pathways involved in the microbial degradation process. Understanding the enzymes responsible for breaking down this compound can inform bioremediation strategies.
Investigating the role of abiotic factors , such as sunlight, temperature, and sediment composition, in the degradation of this compound. Photochemical degradation is a known pathway for some PBBs. nih.gov
Determining the identity and toxicity of degradation products . It is crucial to understand if the breakdown of this compound leads to the formation of more or less toxic byproducts. For example, the degradation of BDE-47 can produce various hydroxylated and debrominated products. nih.govnih.gov
Detailed Characterization of Metabolic Fate and Biotransformation of this compound
Once inside an organism, the metabolic fate and biotransformation of this compound determine its potential for bioaccumulation and toxicity. The resistance of PBBs to biotransformation contributes to their high solubility in fat and subsequent bioaccumulation. nih.gov The position and number of bromine atoms on the biphenyl (B1667301) structure significantly influence the molecule's interactions with receptors and its toxicological properties. nih.gov
Key areas for future investigation include:
Mapping the complete metabolic pathways in various organisms, from microorganisms to humans. Studies on PBB mixtures have shown that metabolism is dependent on the specific congener and the presence of unsubstituted carbon atoms. nih.gov
Identifying the specific enzymes , such as cytochrome P450s, responsible for its metabolism. The induction of these enzymes is a known effect of PBB exposure. nih.gov
Quantifying the rates of biotransformation and elimination . This information is vital for understanding the bioaccumulation potential and persistence of the compound in different species.
Characterizing the structure and biological activity of metabolites . It is important to determine if the metabolic byproducts are more or less toxic than the parent compound.
Further Resolution of Molecular and Cellular Mechanistic Interactions
The toxic effects of this compound are initiated at the molecular and cellular levels. Understanding these initial interactions is key to explaining the observed toxicological outcomes. PBBs can exert a wide range of toxicological effects, including being teratogenic, immunosuppressive, and potentially carcinogenic in rodents. nih.gov
Future research should aim to:
Clarify the interaction with the aryl hydrocarbon receptor (AhR) and other cellular receptors. t3db.ca Some PBB congeners are potent inducers of aryl hydrocarbon hydroxylase (AHH), an activity correlated with their toxicity. nih.gov
Investigate the mechanisms of genotoxicity and carcinogenicity . While PBBs are considered possibly carcinogenic to humans, the underlying mechanisms require further elucidation. epa.gov
Elucidate the pathways leading to cellular damage , such as oxidative stress, apoptosis, and disruption of cell-cell communication. nih.govmdpi.com Studies on other brominated compounds have pointed to oxidative stress, DNA damage, and cellular apoptosis as key toxicity mechanisms. nih.gov
Explore the role of epigenetic modifications , such as DNA methylation, in the long-term effects of exposure. nih.gov
Integrated Assessment of Complex Mixture Exposures and Co-contaminant Interactions
In the real world, exposure to this compound does not occur in isolation. Humans and wildlife are exposed to complex mixtures of PBBs and other environmental contaminants. nih.gov The presence of other chemicals can influence the degradation and toxicity of PBBs. nih.gov
Future research in this area should focus on:
Investigating the synergistic, antagonistic, and additive effects of this compound in combination with other PBB congeners and other classes of environmental pollutants like PCBs and PBDEs. ucl.ac.uk
Developing and applying advanced statistical and toxicological models to assess the risks of complex mixture exposures. youtube.com
Conducting in vivo and in vitro studies that mimic real-world exposure scenarios to complex mixtures.
Understanding how co-contaminants can influence the environmental fate and transport of this compound. For example, the presence of trichloroethene has been shown to inhibit the degradation of BDE-47. nih.gov
Q & A
Basic Research Question: What are the optimal analytical methods for detecting and quantifying 2,3',4,4'-Tetrabromobiphenyl in environmental samples?
Answer:
The most reliable method involves gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS), using 3,3',4,4'-Tetrabromobiphenyl as an internal standard to correct for matrix effects and instrument variability. A validated protocol includes alumina column cleanup to isolate coplanar congeners from complex matrices like Aroclors. For standardization, prepare solutions in 10% toluene-nonane mixtures at concentrations of 50 µg/mL, as these solvents minimize degradation and improve chromatographic resolution .
Basic Research Question: How should researchers prepare and store standard solutions of this compound for reproducibility?
Answer:
Standard solutions should be prepared in anhydrous, oxygen-free solvents such as toluene-nonane (10% v/v) to prevent bromine displacement or photodegradation. Store solutions in amber glass vials at –20°C under inert gas (e.g., argon). Calibrate instruments using serial dilutions (e.g., 1–100 ng/mL) and validate recovery rates (>85%) via spike-and-recovery experiments with certified reference materials (CRMs) .
Advanced Research Question: How do structural features of this compound influence its toxicity compared to other tetrabrominated biphenyl isomers?
Answer:
The 2,3',4,4' substitution pattern increases coplanarity, enhancing binding to the aryl hydrocarbon receptor (AhR) and induction of cytochrome P450 1A1 (CYP1A1). Unlike the less toxic 2,2',5,5' -isomer, this compound shows strong correlation with aryl hydrocarbon hydroxylase (AHH) induction, a biomarker for oxidative stress and hepatotoxicity. Comparative studies in rats reveal its EC50 for AHH induction is 10-fold lower than non-coplanar isomers .
Advanced Research Question: What experimental models best elucidate the hepatotoxic mechanisms of this compound?
Answer:
Rodent models (e.g., Sprague-Dawley rats) exposed to 0.1–1 mg/kg/day for 14 days demonstrate dose-dependent hepatotoxicity, marked by elevated serum ALT/AST and TNF-α upregulation. Co-administration with endotoxin exacerbates liver damage, suggesting synergistic pro-inflammatory pathways. Use N-acetylcysteine (NAC) to test oxidative stress mitigation, but note that antioxidants fail to fully rescue toxicity, implicating AhR-mediated apoptosis as a primary mechanism .
Advanced Research Question: How can researchers resolve contradictions in reported carcinogenicity data for this compound?
Answer:
Discrepancies arise from differences in exposure duration, metabolic activation, and model systems. For example, in vitro assays using HepG2 cells may underestimate carcinogenicity due to limited metabolic competence compared to in vivo models. Apply benchmark dose modeling (BMD) to harmonize data across studies, focusing on endpoints like DNA adduct formation and hepatic preneoplastic foci. Cross-validate findings with structural analogs (e.g., 3,3',4,4'-tetrachlorobiphenyl) to isolate bromine-specific effects .
Advanced Research Question: What degradation strategies are effective for this compound in contaminated environments?
Answer:
Advanced oxidation processes (AOPs) such as FeS2-activated H2O2 systems achieve >90% degradation efficiency under optimized conditions (pH 3.0, 25°C, 10 mM H2O2). Monitor debromination pathways via LC-MS/MS, identifying intermediates like 2,4,4'-tribromobiphenyl. For bioremediation, microbial consortia (Pseudomonas spp.) show promise but require bioaugmentation with zero-valent iron (ZVI) to enhance electron transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
